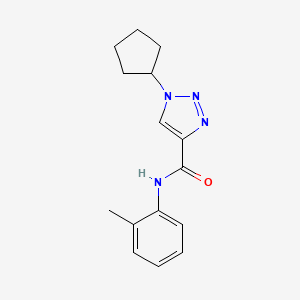![molecular formula C19H26N4O2S B15122408 N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B15122408.png)
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a phenylethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the piperidine ring, followed by the introduction of the pyrimidine moiety and the phenylethanesulfonyl group. Key steps may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where a suitable pyrimidine derivative is reacted with the piperidine intermediate.
Addition of Phenylethanesulfonyl Group: This is typically done through sulfonylation reactions using phenylethanesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学的研究の応用
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to its piperidine and pyrimidine components.
Pharmacology: It may serve as a lead compound for developing inhibitors or modulators of specific enzymes or receptors.
Materials Science: The compound’s unique structure could be explored for creating novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to certain biological targets, while the pyrimidine moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives have shown various biological activities, including anti-fibrotic and anti-tumor properties.
Piperidine Derivatives: Piperidine-containing compounds are widely used in pharmaceuticals due to their ability to interact with a range of biological targets.
Uniqueness
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to the combination of its structural features, which include a pyrimidine core, a piperidine ring, and a phenylethanesulfonyl group. This combination can provide a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H26N4O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
N,5-dimethyl-N-[1-(2-phenylethylsulfonyl)piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H26N4O2S/c1-16-13-20-19(21-14-16)22(2)18-9-6-11-23(15-18)26(24,25)12-10-17-7-4-3-5-8-17/h3-5,7-8,13-14,18H,6,9-12,15H2,1-2H3 |
InChIキー |
IKYMVKDHIIWFKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B15122330.png)
![5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B15122332.png)

![ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15122353.png)
![1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine](/img/structure/B15122361.png)
![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B15122362.png)
![7-Chloro-4-methoxy-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15122374.png)
![2-(Morpholine-4-carbonyl)-4-[(naphthalen-1-yl)methyl]morpholine](/img/structure/B15122381.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenylquinazoline](/img/structure/B15122389.png)
![4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15122397.png)
![2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15122405.png)
![2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15122406.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B15122425.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15122428.png)
